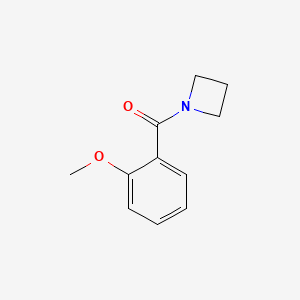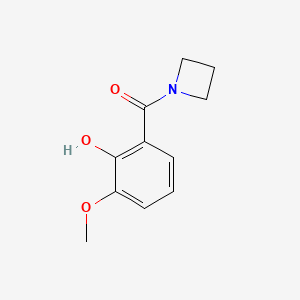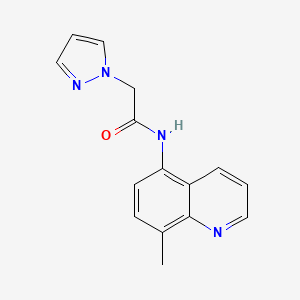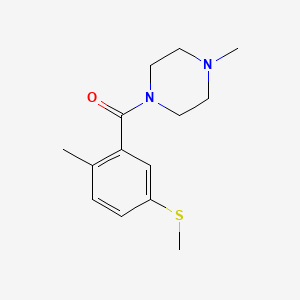![molecular formula C13H17NOS B7474453 [3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone, commonly known as MSM or Methylsulfonylmethane, is a naturally occurring compound found in plants, animals, and humans. It is a sulfur-containing compound that has been extensively studied for its potential therapeutic benefits. MSM has gained popularity as a dietary supplement and is widely used in the field of scientific research.
Mecanismo De Acción
The exact mechanism of action of MSM is not fully understood. It is believed to work by reducing inflammation and oxidative stress in the body. MSM has been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MSM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. MSM has also been shown to improve joint health and reduce pain in individuals with osteoarthritis. It has been shown to improve skin health and reduce the symptoms of allergies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSM has several advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied for its potential therapeutic benefits and has a well-established safety profile. However, MSM also has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time. It can also be difficult to work with due to its hygroscopic nature.
Direcciones Futuras
There are several future directions for the study of MSM. Further research is needed to fully understand the mechanism of action of MSM and its potential therapeutic benefits. MSM has been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, MSM has been shown to have potential in the treatment of neurological disorders, and further research in this area is warranted. Finally, the development of novel MSM derivatives may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
MSM can be synthesized through various methods, including the oxidation of dimethyl sulfoxide (DMSO) and the reaction of methanol and hydrogen sulfide. The most commonly used method for the synthesis of MSM is the reaction of DMSO and hydrogen peroxide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
MSM has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been used in the treatment of various conditions, including osteoarthritis, allergies, and skin disorders. It has also been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-5-4-6-12(9-11)13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVIJYRHADOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)




![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)


![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)

